LogP Differentiation Against 2,5-Regioisomer Enables Membrane Permeability Selection
The target compound (hydrochloride salt) exhibits a computed LogP of 1.59, which is over 2 log units higher than the value for the 2,5-regioisomer N5-(2-aminoethyl)pyrimidine-2,5-diamine (LogP = −0.57) . This substantial difference in predicted octanol-water partition coefficient indicates that the 4,5-substitution pattern imparts significantly greater lipophilicity compared to the 2,5-arrangement, directly affecting passive membrane permeability predictions .
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.59 (hydrochloride salt; ChemSrc database) |
| Comparator Or Baseline | N5-(2-Aminoethyl)pyrimidine-2,5-diamine: LogP = −0.57 (LeYan database) |
| Quantified Difference | ΔLogP ≈ +2.16 (target more lipophilic) |
| Conditions | Computationally predicted LogP values from vendor databases; method not specified |
Why This Matters
A 2-log unit difference in LogP translates to an estimated 100-fold difference in octanol-water partitioning, making the target compound markedly more suitable for protocols requiring passive membrane permeability, such as intracellular target engagement assays.
